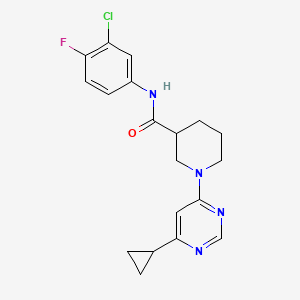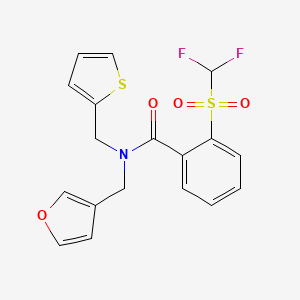![molecular formula C19H19NO4S B2381780 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2380044-75-5](/img/structure/B2381780.png)
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the 3,4-Dimethoxyphenyl Acetate: This can be achieved through the esterification of 3,4-dimethoxyphenol with acetic anhydride.
Synthesis of the Furan-2-yl Thiophene Derivative: This involves the coupling of furan and thiophene rings, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The final step involves the reaction of the 3,4-dimethoxyphenyl acetate with the furan-2-yl thiophene derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, potentially leading to the formation of different amides or esters.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Materials Science: Its unique electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate interactions with aromatic amino acids in proteins, while the acetamide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide include:
2-(3,4-Dimethoxyphenyl)-N-[[4-(thiophen-2-yl)thiophen-2-yl]methyl]acetamide: This compound lacks the furan ring, which could affect its electronic properties and reactivity.
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)furan-2-yl]methyl]acetamide: This compound replaces the thiophene ring with another furan ring, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its combination of furan and thiophene rings, which may confer distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-17-6-5-13(8-18(17)23-2)9-19(21)20-11-15-10-14(12-25-15)16-4-3-7-24-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWMJJMIAZXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide](/img/structure/B2381699.png)





![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)




